Phenol, 4-[(acetyloxy)amino]-2-nitro-
Description
Phenol, 4-[(acetyloxy)amino]-2-nitro- is a synthetic phenolic derivative characterized by a nitro group (-NO₂) at the ortho position (C2) and an acetylated amino group (-NH-OAc) at the para position (C4) on the aromatic ring. The nitro group may contribute to electron-withdrawing effects, altering reactivity and intermolecular interactions .
Properties
CAS No. |
374589-62-5 |
|---|---|
Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
(4-hydroxy-3-nitroanilino) acetate |
InChI |
InChI=1S/C8H8N2O5/c1-5(11)15-9-6-2-3-8(12)7(4-6)10(13)14/h2-4,9,12H,1H3 |
InChI Key |
GQBBHRPIAUXBRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC(=C(C=C1)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(acetyloxy)amino]-2-nitro- typically involves the nitration of phenol followed by acetylation and amination. The process can be summarized as follows:
Nitration: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho or para position.
Acetylation: The hydroxyl group of the nitrated phenol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: Finally, the acetylated nitrophenol undergoes amination using an appropriate amine source under controlled conditions to yield Phenol, 4-[(acetyloxy)amino]-2-nitro-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[(acetyloxy)amino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and acetyloxyamino groups influence the reactivity of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or further nitrated phenolic compounds.
Scientific Research Applications
Phenol, 4-[(acetyloxy)amino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The acetyloxyamino group can form hydrogen bonds and other interactions with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between Phenol, 4-[(acetyloxy)amino]-2-nitro- and related compounds:
Functional Group Effects
- Acetyloxyamino vs. Hydroxypropylamino: The acetyloxy group enhances lipophilicity, favoring membrane permeability, whereas the hydroxypropylamino group introduces hydrophilicity and hydrogen-bonding sites .
- Schiff Base Derivatives: Compounds like those in exhibit imine linkages, enabling coordination with metal ions or participation in redox reactions, unlike the target compound’s esterified amino group .
Physicochemical Data
- Melting Points: Comparable phenolic compounds (e.g., 4-(2-aminoethyl)phenol in ) melt at ~162°C, suggesting moderate thermal stability for the target compound .
- Spectroscopic Profiles: Similar compounds show distinct ¹³C-NMR signals for carbonyl (C=O, ~160–165 ppm) and nitro groups (C-NO₂, ~140–150 ppm), as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
